2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile is an organic compound that features a chlorophenyl group, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
- 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
- 2-(4-Methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
Uniqueness
2-(4-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
96514-30-6 |
---|---|
Molecular Formula |
C13H8ClNOS |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile |
InChI |
InChI=1S/C13H8ClNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H |
InChI Key |
AZBUSOSHMMINOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.